![molecular formula C13H21NO3 B13148750 Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- is a complex organic compound with a unique structure that combines elements of cyclopentane, pyridine, and carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the pyridine moiety, and the esterification of the carboxylic acid group. Common reagents used in these reactions include cyclopentanone, pyridine, and tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of temperature and pressure is common to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but may have different functional groups or substituents.
Pyridine derivatives: These compounds contain the pyridine moiety and may have similar or different functional groups attached.
Carboxylic acid esters: These compounds have the ester functional group and may vary in the nature of the alkyl or aryl groups attached.
Uniqueness
What sets 2H-Cyclopenta[c]pyridine-2-carboxylicacid,octahydro-5-oxo-,1,1-dimethylethylester,(4aR,7aR)-rel- apart is its unique combination of structural elements and stereochemistry
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl (4aS,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-10-9(8-14)4-5-11(10)15/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
Clé InChI |
IRUXJIURXQDCKP-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CCC2=O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2C(C1)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


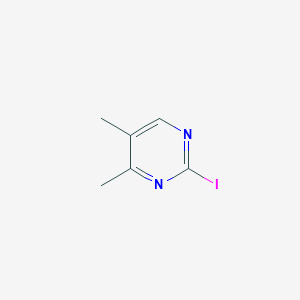
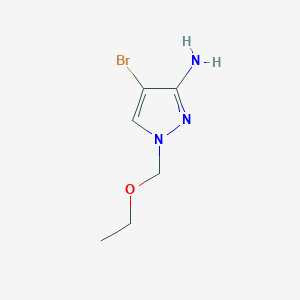
![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
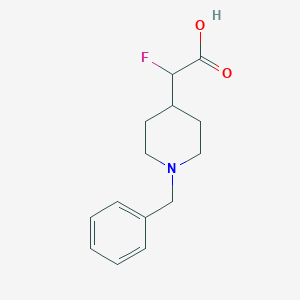
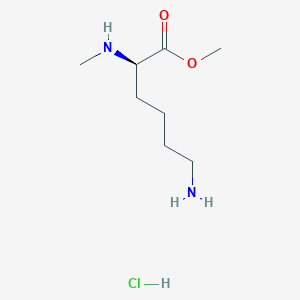

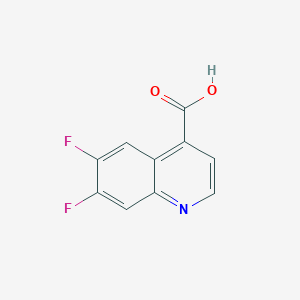
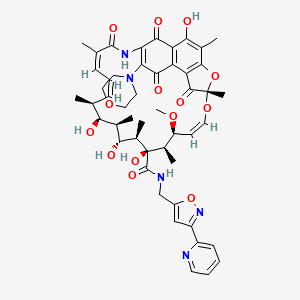
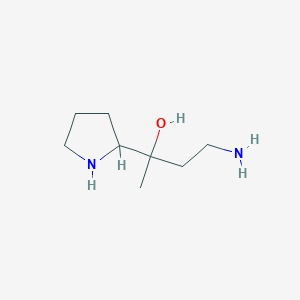



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

